2,5-Dimethylhex-3-ene
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Overview
Description
2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylhexane with a suitable alkylating agent. Another method includes the dehydrohalogenation of 2,5-dimethylhexyl halides under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,5-dimethylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound yields 2,5-dimethylhexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 2,5-Dimethylhexane.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,5-Dimethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
- 3-Hexene, 2,5-dimethyl-
- 2,5-Dimethyl-3-hexyne-2,5-diol
- 2-Hexene, 2,5-dimethyl-
Comparison: 2,5-Dimethylhex-3-ene is unique due to its specific structural configuration and reactivity. Compared to its isomers, such as 3-Hexene, 2,5-dimethyl-, it exhibits different physical and chemical properties, making it suitable for distinct applications .
Properties
CAS No. |
15910-22-2 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3 |
InChI Key |
KNCMKWVOMRUHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(C)C |
Origin of Product |
United States |
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